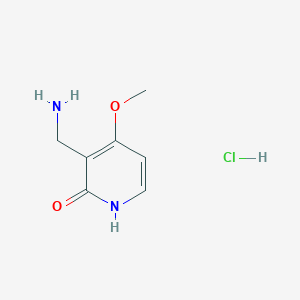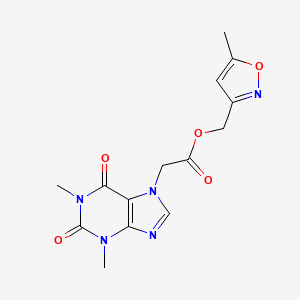
(5-methylisoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5-methylisoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate" appears to be a complex molecule that may be related to the field of heterocyclic chemistry, particularly involving isoxazole and purine moieties. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related isoxazole derivatives and their reactions, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives can involve various strategies. For instance, the reaction of 3,5-dimethylisoxazole with carbonyl compounds can yield different products depending on the conditions and reagents used. Sodium amide in liquid ammonia can facilitate the formation of 3-methyl-5-(benzoylmethyl)isoxazole, while lithium amide can yield 3-methyl-5-acetonylisoxazole . Additionally, the Mannich reaction and cyclization reactions are employed to synthesize oxadiazole derivatives containing the 5-methylisoxazole moiety . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate purine moiety under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined using this method, revealing intramolecular and intermolecular contacts within the crystal lattice . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions. The reactivity of 3,5-dimethylisoxazole with different aldehydes and ketones has been shown to produce regiospecific hydroxyalkyl isoxazoles . Additionally, the reactivity of methyl (5-oxopyrazol-3-yl)acetate with methylthiocyanate in the presence of nickel(II) acetate has been explored to create heterocyclic ketene acetals, which serve as synthons for further heterocyclic construction . These reactions highlight the versatility of isoxazole and related heterocycles in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on their substitution patterns and functional groups. While the papers provided do not directly discuss the properties of "(5-methylisoxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate," they do suggest that the presence of substituents such as methyl groups and the incorporation of other heterocyclic systems like oxadiazoles can influence properties like solubility, melting point, and reactivity . Additionally, the antibacterial activities of some isoxazole-containing compounds have been evaluated, indicating potential biological relevance .
科学的研究の応用
Reaction with Carbonyl Compounds
- Kashima et al. (1976) studied the reaction of 3,5-dimethylisoxazole with carbonyl compounds, revealing insights into the chemical behavior and potential applications of related isoxazole derivatives (Kashima, Uemori, Tsuda, & Omote, 1976).
Neuroprotection and Pharmacology
- Krogsgaard‐Larsen et al. (1991) explored novel amino acid antagonists at non-NMDA excitatory amino acid receptors, synthesizing compounds related to isoxazole amino acids for potential neuroprotection and pharmacological applications (Krogsgaard‐Larsen et al., 1991).
Synthesis of Amino Sugars
- Jäger & Schröter (1990) conducted a synthesis of amino sugars via isoxazolines, providing a method for the creation of important biochemical compounds (Jäger & Schröter, 1990).
Preparation of Cephem Antibiotics
- Tatsuta et al. (1994) discussed the practical preparation of a compound related to the fourth generation of cephem antibiotics, starting from aminoisoxazoles (Tatsuta et al., 1994).
Tautomerism Studies
- Boulton & Katritzky (1961) and Sarlo (1967) examined the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles, which is crucial for understanding the stability and reactivity of these compounds (Boulton & Katritzky, 1961); (Sarlo, 1967).
Synthesis of N,O-Nucleoside Analogues
- Quadrelli et al. (2013) synthesized N,O-nucleoside analogues containing purine rings, starting from isoxazolidin-5-yl acetate derivatives, contributing to nucleoside analogue chemistry (Quadrelli, Mella, Carosso, & Bovio, 2013).
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5/c1-8-4-9(16-24-8)6-23-10(20)5-19-7-15-12-11(19)13(21)18(3)14(22)17(12)2/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKKEQBEHUBJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


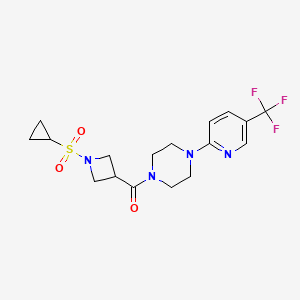
![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)
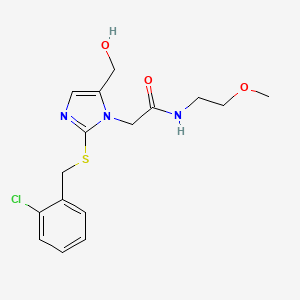

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2551459.png)


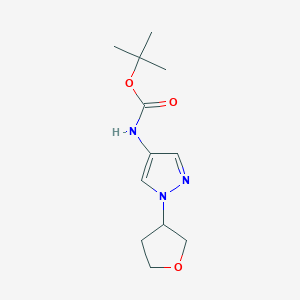


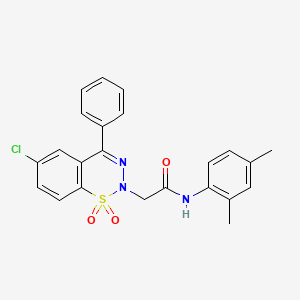
![2-((3-methoxypyrrolidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2551473.png)
